

# Synthesis of 1,3,5-Triazine-Based Macrocycles: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Triazine

Cat. No.: B166579

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This technical guide provides a comprehensive overview of the synthesis of **1,3,5-triazine**-based macrocycles, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent structural rigidity, defined geometry, and facile functionalization of the **1,3,5-triazine** core make it an attractive scaffold for the construction of complex macrocyclic architectures. These macrocycles have shown promise as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases, particularly cancer. This guide details the primary synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in the design and execution of synthetic routes toward novel **1,3,5-triazine**-based macrocycles.

## Core Synthetic Strategies

The construction of **1,3,5-triazine**-based macrocycles predominantly relies on two robust synthetic approaches: sequential nucleophilic substitution on a pre-formed triazine ring and the cyclotrimerization of nitriles to form the triazine core as part of the macrocyclization process.

### 1. Sequential Nucleophilic Substitution:

This is the most widely employed strategy, utilizing the inexpensive and commercially available 2,4,6-trichloro-**1,3,5-triazine** (cyanuric chloride) as the starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled substitution with various nucleophiles. The first substitution typically occurs at low temperatures

(around 0 °C), the second at room temperature, and the third requires elevated temperatures. This reactivity profile enables the synthesis of mono-, di-, and tri-substituted triazines with diverse functionalities.

The general workflow for this approach involves the synthesis of a di-substituted triazine precursor containing two reactive sites, which is then cyclized with a suitable linker.

## 2. Cyclotrimerization of Nitriles:

This method involves the [2+2+2] cycloaddition of three nitrile molecules to form the **1,3,5-triazine** ring. This can be a self-cyclotrimerization of a single nitrile species or a co-cyclotrimerization of different nitriles to generate unsymmetrically substituted triazines. This strategy is particularly useful for creating C-substituted triazine macrocycles. The triazine-forming reaction itself can be the macrocyclization step if the nitrile precursors are appropriately tethered.

## Data Presentation: Synthesis of 1,3,5-Triazine Precursors and Macrocycles

The following tables summarize quantitative data for the synthesis of key **1,3,5-triazine** precursors and their subsequent macrocyclization.

Table 1: Synthesis of Di- and Tri-substituted **1,3,5-Triazine** Precursors via Nucleophilic Substitution

Entry	Starting Material	Nucleophile(s)	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Cyanuric Chloride	2-Chloroaniline, Morpholine	THF, DMF	0, RT, 150 (MW)	0.04	87	[1]
2	Cyanuric Chloride	Phenylethylenediamine, Ammonia	THF, Acetone	0-3, RT	7	86	[2]
3	Cyanuric Chloride	4-Aminobenzonitrile, K <sub>2</sub> CO <sub>3</sub>	Acetone	0	-	-	[3]
4	Cyanuric Chloride	Methanol, NaHCO <sub>3</sub>	Water, Methanol	0	-	-	[3]
5	Dichloromethoxytriazine	Dipeptides	Dichloromethane	RT	24	96-99	[4]

Table 2: Synthesis of **1,3,5-Triazine**-Based Macrocycles

Entry	Triazine Precursor	Linker	Cyclization Conditions	Solvent	Yield (%)	Spectroscopic Data	Reference
1	2,4-dichloro-6-substituted-triazine	Piperazine	Et3N, DMF	DMF	40-85	NMR, MS	[5]
2	2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine derivative	Ditosylated oligoethylene glycols	Cs2CO3, 80°C	MeCN	29-39	1H NMR, 13C NMR, HRMS	[4]
3	Triazine with tethered acetal and BOC-hydrazine	- (Dimerization)	Acid-catalyzed deprotection	-	Good	1H NMR, 13C NMR, MS, X-ray	[6]
4	Triphenol triazine derivative	2,6-dichloro-3,5-dicyanopyridine	NEt3, rt	DMSO	-	NMR, MS	[7]

## Experimental Protocols

### Protocol 1: Stepwise Synthesis of a Disubstituted 1,3,5-Triazine Precursor

This protocol describes the synthesis of a di-substituted triazine that can be used for subsequent macrocyclization.

#### Step 1: Monosubstitution

- Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the first nucleophile (e.g., an amine or alcohol, 1.0 eq) in THF.
- Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be used directly in the next step or worked up by filtering the salt and removing the solvent under reduced pressure.

#### Step 2: Disubstitution

- To the solution of the monosubstituted triazine from Step 1, add the second nucleophile (1.0 eq).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to yield the desired disubstituted **1,3,5-triazine**.

## Protocol 2: Macrocyclization via Nucleophilic Substitution

This protocol outlines a general procedure for the macrocyclization of a disubstituted triazine with a diamine linker.

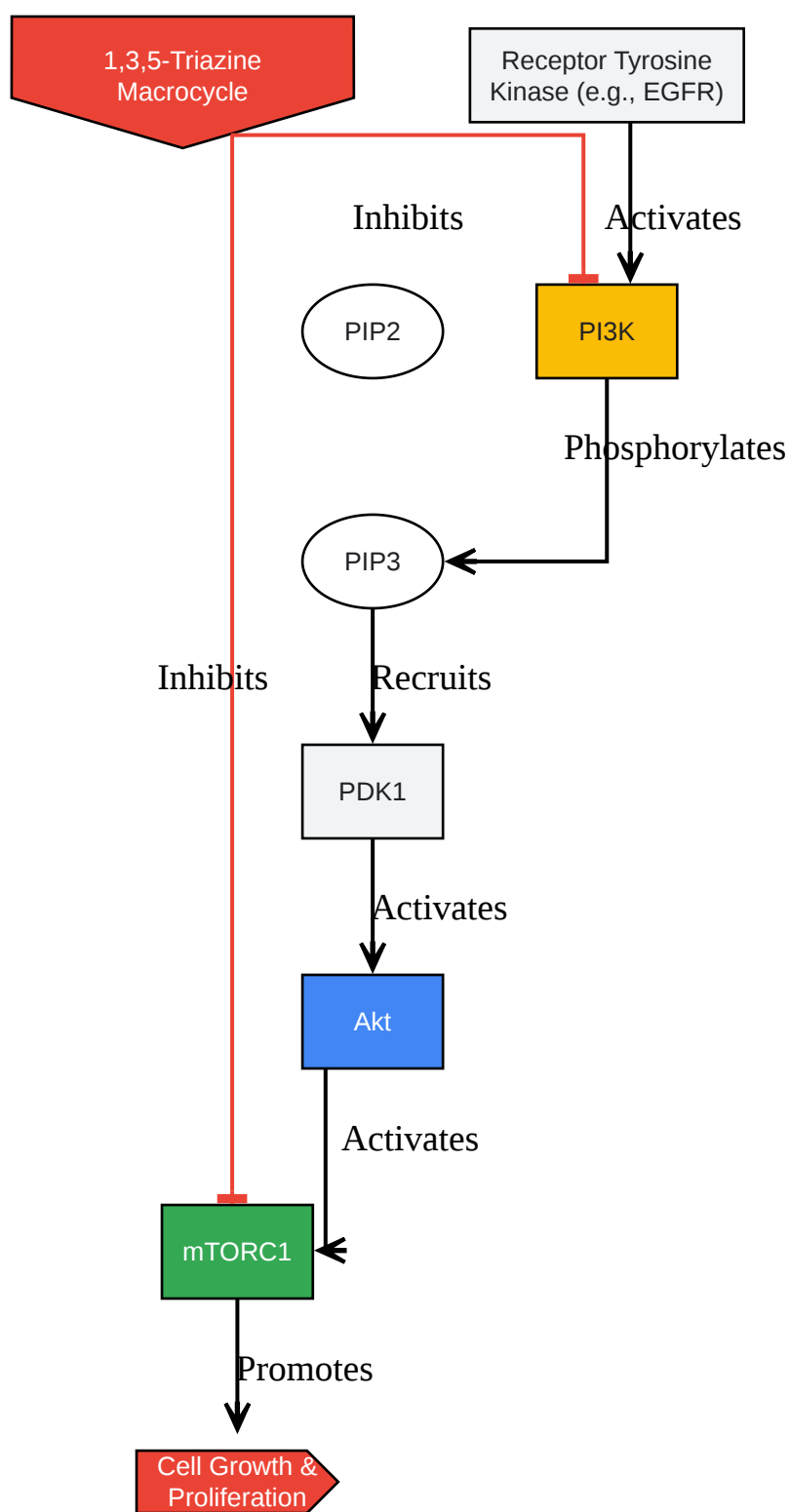
- Dissolve the disubstituted chloro-triazine precursor (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
- In a separate flask, dissolve the diamine linker (1.0 eq) in the same solvent.
- Under high dilution conditions, add the solutions of the triazine precursor and the diamine linker simultaneously and dropwise to a larger volume of the refluxing solvent containing a non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N, 2.2 eq) over a period of several hours.
- After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-24 hours, monitoring by TLC or LC-MS.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
- The crude macrocycle is then purified by column chromatography or recrystallization.

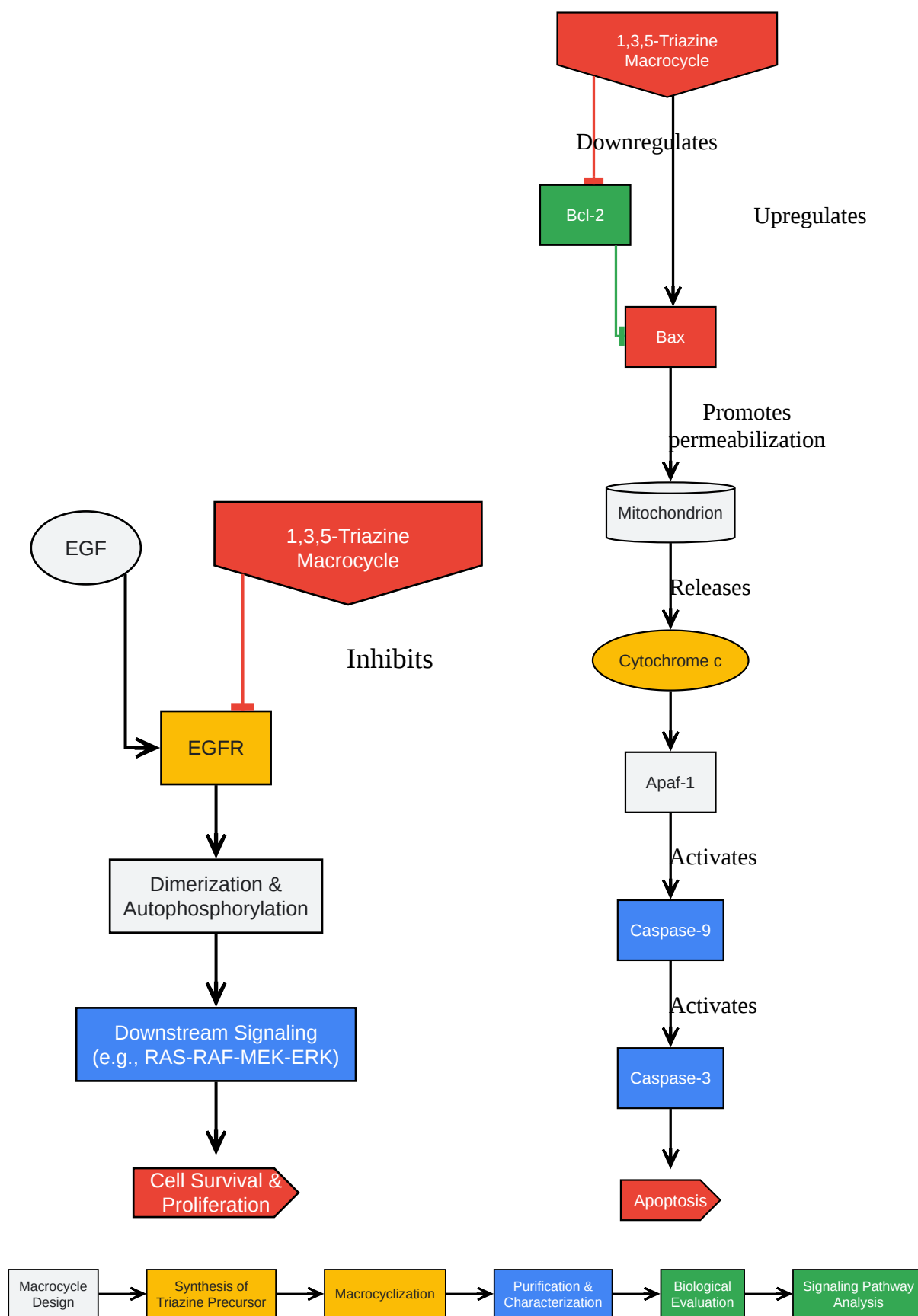
## Signaling Pathways and Experimental Workflows

**1,3,5-Triazine**-based macrocycles have been shown to exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating some of these key pathways and a general experimental workflow for their investigation.

### PI3K/mTOR Signaling Pathway Inhibition

Many **1,3,5-triazine** derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.<sup>[1][8][9][10][11]</sup>







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